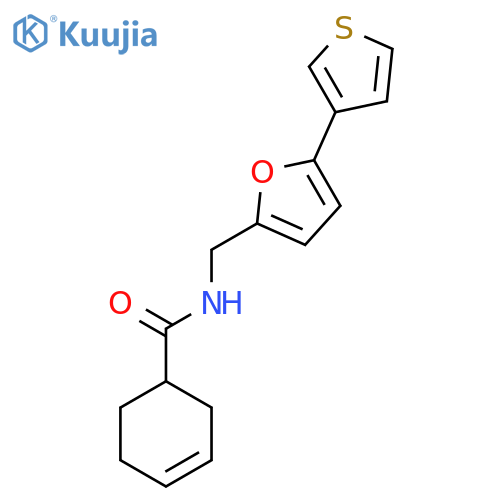

Cas no 2034564-69-5 (N-{5-(thiophen-3-yl)furan-2-ylmethyl}cyclohex-3-ene-1-carboxamide)

2034564-69-5 structure

商品名:N-{5-(thiophen-3-yl)furan-2-ylmethyl}cyclohex-3-ene-1-carboxamide

N-{5-(thiophen-3-yl)furan-2-ylmethyl}cyclohex-3-ene-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-{5-(thiophen-3-yl)furan-2-ylmethyl}cyclohex-3-ene-1-carboxamide

- N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide

- 2034564-69-5

- F6516-1234

- AKOS026693378

- N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclohex-3-ene-1-carboxamide

- N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide

-

- インチ: 1S/C16H17NO2S/c18-16(12-4-2-1-3-5-12)17-10-14-6-7-15(19-14)13-8-9-20-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,17,18)

- InChIKey: HDNPYJWSYNVLIF-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1)C1=CC=C(CNC(C2CC=CCC2)=O)O1

計算された属性

- せいみつぶんしりょう: 287.09799996g/mol

- どういたいしつりょう: 287.09799996g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 372

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 70.5Ų

N-{5-(thiophen-3-yl)furan-2-ylmethyl}cyclohex-3-ene-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6516-1234-2mg |

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |

2034564-69-5 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6516-1234-75mg |

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |

2034564-69-5 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6516-1234-3mg |

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |

2034564-69-5 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6516-1234-20mg |

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |

2034564-69-5 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6516-1234-30mg |

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |

2034564-69-5 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6516-1234-15mg |

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |

2034564-69-5 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6516-1234-100mg |

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |

2034564-69-5 | 100mg |

$248.0 | 2023-09-08 | ||

| Life Chemicals | F6516-1234-10μmol |

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |

2034564-69-5 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6516-1234-4mg |

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |

2034564-69-5 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6516-1234-40mg |

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}cyclohex-3-ene-1-carboxamide |

2034564-69-5 | 40mg |

$140.0 | 2023-09-08 |

N-{5-(thiophen-3-yl)furan-2-ylmethyl}cyclohex-3-ene-1-carboxamide 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

5. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

2034564-69-5 (N-{5-(thiophen-3-yl)furan-2-ylmethyl}cyclohex-3-ene-1-carboxamide) 関連製品

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量